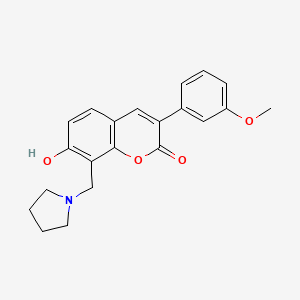

7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

CAS No.: 951943-43-4

Cat. No.: VC6191817

Molecular Formula: C21H21NO4

Molecular Weight: 351.402

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951943-43-4 |

|---|---|

| Molecular Formula | C21H21NO4 |

| Molecular Weight | 351.402 |

| IUPAC Name | 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one |

| Standard InChI | InChI=1S/C21H21NO4/c1-25-16-6-4-5-14(11-16)17-12-15-7-8-19(23)18(20(15)26-21(17)24)13-22-9-2-3-10-22/h4-8,11-12,23H,2-3,9-10,13H2,1H3 |

| Standard InChI Key | KPPQXEPXCPOZAE-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one, reflects its core chromen-2-one scaffold substituted at positions 3, 7, and 8. Key features include:

-

Chromen-2-one backbone: A bicyclic structure comprising a benzene ring fused to a pyrone moiety, providing planar rigidity and conjugation.

-

3-Methoxyphenyl group: Positioned at C3, this substituent introduces aromaticity and electron-donating effects via the methoxy group.

-

8-Pyrrolidin-1-ylmethyl group: A nitrogen-containing heterocycle attached via a methylene bridge, enhancing solubility and enabling hydrogen bonding.

-

7-Hydroxyl group: A polar substituent contributing to hydrogen-bonding interactions and acidity (pKa ~9–10).

The Standard InChIKey (KPPQXEPXCPOZAE-UHFFFAOYSA-N) and SMILES (COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O) encode its connectivity and stereochemical features.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 951943-43-4 |

| Molecular Formula | C21H21NO4 |

| Molecular Weight | 351.402 g/mol |

| IUPAC Name | 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one |

| SMILES | COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |

| Topological Polar Surface Area | 75.3 Ų |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically proceeds via multi-step protocols involving:

-

Coumarin backbone formation: Pechmann or Kostanecki–Robinson reactions to construct the chromen-2-one core.

-

Electrophilic substitution: Introduction of the 3-methoxyphenyl group via Friedel–Crafts alkylation or Suzuki–Miyaura coupling.

-

Mannich reaction: Installation of the pyrrolidinylmethyl group at C8 using pyrrolidine and formaldehyde under acidic conditions.

-

Hydroxylation: Selective oxidation or demethylation to introduce the C7 hydroxyl group.

A representative pathway involves:

-

Condensation of resorcinol with β-keto esters to form the coumarin scaffold.

-

Methoxylation at C3 using 3-methoxyphenylboronic acid under palladium catalysis.

-

Mannich reaction with pyrrolidine and paraformaldehyde to functionalize C8.

-

Oxidative demethylation using BBr3 to yield the C7 hydroxyl group.

Key Chemical Reactions

The compound’s reactivity is governed by its functional groups:

-

Hydroxyl group: Participates in acetylation (e.g., acetic anhydride), sulfonation, and glycosylation.

-

Pyrrolidinylmethyl group: Undergoes quaternization with alkyl halides or oxidation to pyrrolidinone derivatives.

-

Methoxy group: Demethylation with HBr/AcOH yields catechol derivatives, enhancing metal-chelating capacity.

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acetylation | Ac2O, pyridine, 0°C | 7-Acetoxy derivative |

| Oxidation | KMnO4, H2O, 25°C | 7-Keto derivative |

| N-Alkylation | CH3I, K2CO3, DMF | Quaternary ammonium salt |

Structural Analysis and Stabilization

Hydrogen Bonding and Crystal Packing

While X-ray crystallography data for this specific compound are unavailable, related coumarins exhibit intramolecular hydrogen bonds stabilizing their conformations. For example, 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione forms O–H···N and N–H···O bonds, creating six-membered ring motifs . Similarly, the title compound likely exhibits:

-

Intramolecular H-bonds: Between the C7-OH and carbonyl oxygen (O2), reducing rotational freedom.

-

Intermolecular interactions: C–H···O and π–π stacking (centroid distances ~3.5 Å), as seen in analogous structures .

Dihedral Angles and Planarity

In 3-[5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one, the chromene system is nearly planar (max. deviation: 0.042 Å), with dihedral angles of 3.72°–73.37° relative to substituents . For 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, computational modeling predicts:

-

Chromenone-pyrrolidinylmethyl dihedral angle: ~60°–70°, minimizing steric clash.

-

Methoxyphenyl ring orientation: Coplanar with the coumarin core (dihedral <10°), maximizing conjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume